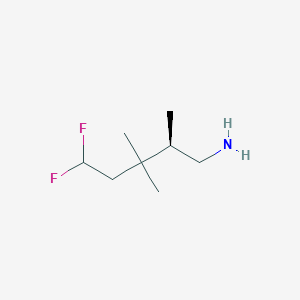
3-chloro-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a chloro group attached to the benzene ring, a cyclohexyl group, and a 1,2,4-oxadiazole ring with a methyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For example, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The exact molecular structure of this compound isn’t available, but based on its functional groups, it likely has a complex three-dimensional structure. The benzamide and chloro groups are attached to a benzene ring, which is a planar, cyclic molecule. The cyclohexyl group is a six-membered ring that can adopt various conformations, including the chair, boat, and twist forms . The 1,2,4-oxadiazole ring is a heterocyclic compound containing oxygen, nitrogen, and carbon .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
The synthesis of 1,2,4-oxadiazole derivatives and benzamides has been widely explored for its utility in developing biologically active compounds. For instance, the work by Kawashima and Tabei (1986) demonstrated the reactivity of benzamide oxime with dicyclohexylcarbodiimide, leading to the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole among other products, highlighting the versatility of these compounds in organic synthesis (Kawashima & Tabei, 1986).
Anticancer and Antimicrobial Properties
Research has also focused on the anticancer and antimicrobial properties of 1,2,4-oxadiazole derivatives. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer activity, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Nayak et al. (2016) explored the antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying lead molecules with promising activity against Mycobacterium tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Novel Synthetic Pathways
Additionally, innovative synthetic pathways for creating oxadiazole derivatives have been reported, offering new approaches to designing compounds with potential biological activities. For example, Quan and Kurth (2004) described a library of isoxazole and 1,2,4-oxadiazole-containing compounds, demonstrating a methodology that could be applied to a wide range of heterocyclic compounds for various applications (Quan & Kurth, 2004).
Eigenschaften
IUPAC Name |
3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-18-15(22-20-11)16(8-3-2-4-9-16)19-14(21)12-6-5-7-13(17)10-12/h5-7,10H,2-4,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJADZGXFIVHZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

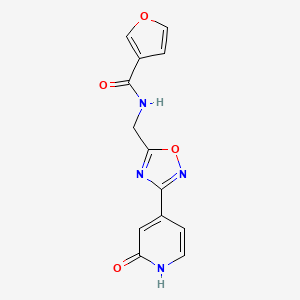
![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)
![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)

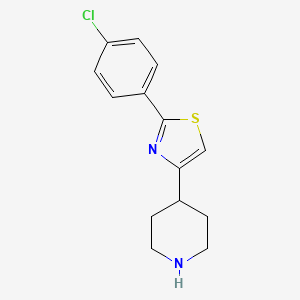
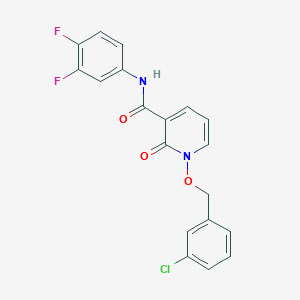
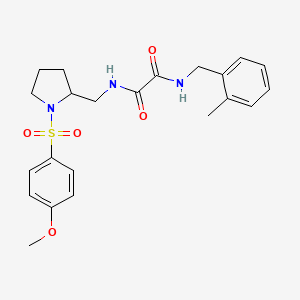
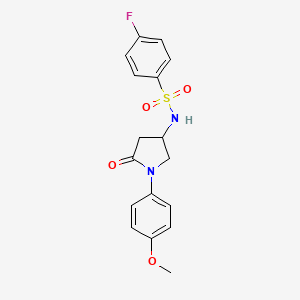

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)
![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2986546.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)
